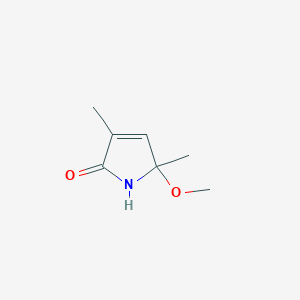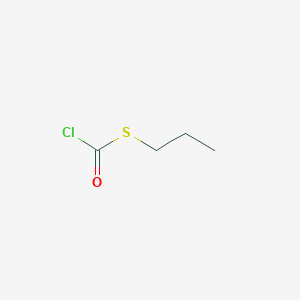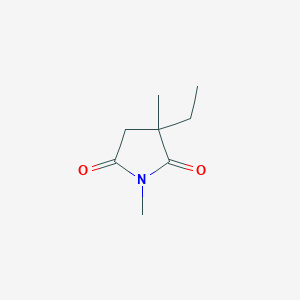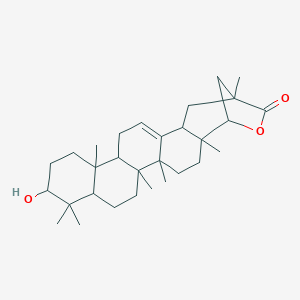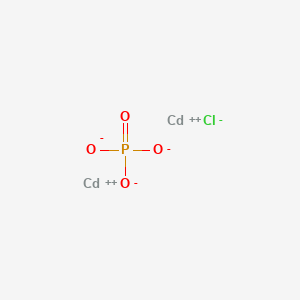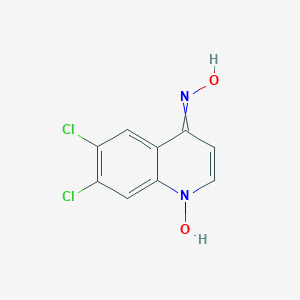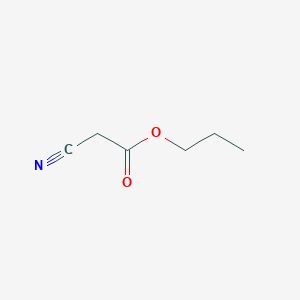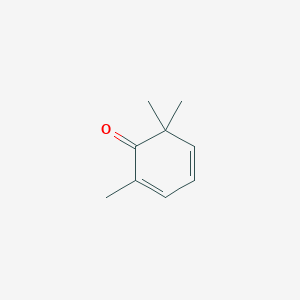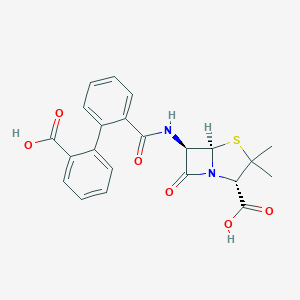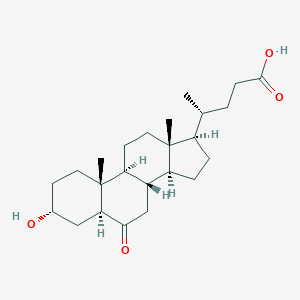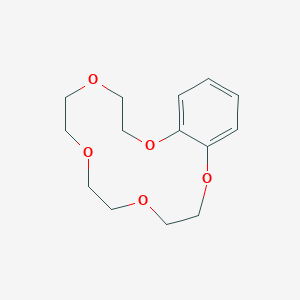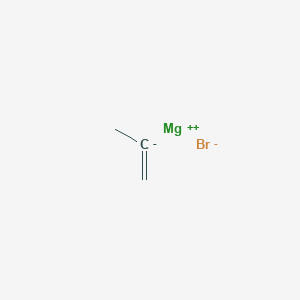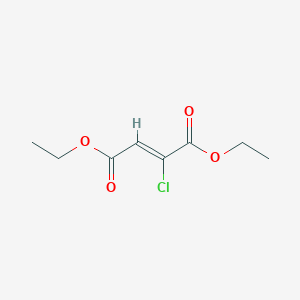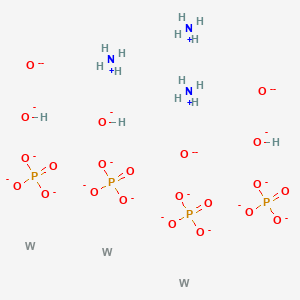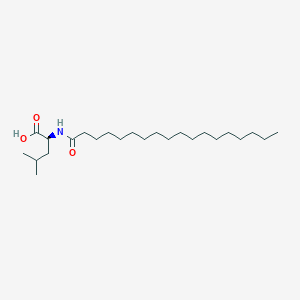
Leucine, N-stearoyl-, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucine, N-stearoyl-, L- is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
Leucine, N-stearoyl-, L- is believed to exert its effects through the activation of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in the regulation of cell growth and metabolism. By activating this pathway, Leucine, N-stearoyl-, L- can promote protein synthesis and cell growth.
Biochemische Und Physiologische Effekte
Leucine, N-stearoyl-, L- has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle protein synthesis, improve insulin sensitivity, and promote fat oxidation. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Leucine, N-stearoyl-, L- in lab experiments is its stability and purity. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations is that it can be expensive compared to other amino acid derivatives.
Zukünftige Richtungen
There are several future directions for the research of Leucine, N-stearoyl-, L-. One direction is to further explore its potential therapeutic effects on various diseases, including cancer, diabetes, and obesity. Another direction is to investigate its potential applications in the field of agriculture, including its effects on crop growth and yield. Additionally, further research is needed to explore its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, Leucine, N-stearoyl-, L- is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the research of Leucine, N-stearoyl-, L-, including further exploration of its potential therapeutic effects and its applications in the field of agriculture.
Synthesemethoden
Leucine, N-stearoyl-, L- is synthesized through the reaction of stearic acid with L-leucine in the presence of a catalyst. The reaction yields a white crystalline powder that is highly pure and stable. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Leucine, N-stearoyl-, L- has been extensively studied for its potential applications in various fields. In the field of agriculture, it has been shown to improve the growth and yield of crops. In the field of medicine, it has been studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and obesity.
Eigenschaften
CAS-Nummer |
14379-43-2 |
|---|---|
Produktname |
Leucine, N-stearoyl-, L- |
Molekularformel |
C24H47NO3 |
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-(octadecanoylamino)pentanoic acid |
InChI |
InChI=1S/C24H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h21-22H,4-20H2,1-3H3,(H,25,26)(H,27,28)/t22-/m0/s1 |
InChI-Schlüssel |
FTIQEVPFMLQJJT-QFIPXVFZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |
Andere CAS-Nummern |
14379-43-2 |
Synonyme |
STEAROYL LEUCINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



